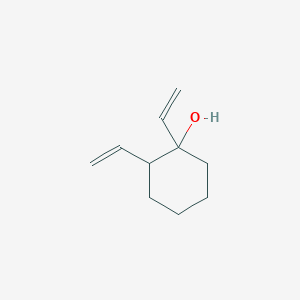

1,2-Divinylcyclohexanol

説明

1,2-Divinylcyclohexanol is a bicyclic alcohol characterized by two vinyl (-CH=CH₂) substituents at the 1, and 2 positions of the cyclohexanol ring. Its molecular formula is C₁₀H₁₆O, and it is primarily utilized in organic synthesis for constructing complex bicyclic or polycyclic frameworks via pericyclic reactions such as the oxy-Cope rearrangement . For example, heating (1R,2S)-1,2-divinylcyclohexanol to 220°C induces an oxy-Cope rearrangement to yield (E)-cyclodec-5-enone, though incomplete conversion under certain conditions highlights its kinetic stability . Microwave-assisted reactions of its propargyl ether derivatives further demonstrate its utility in synthesizing tetracyclic sesquiterpenes with high diastereoselectivity .

特性

CAS番号 |

93916-11-1 |

|---|---|

分子式 |

C10H16O |

分子量 |

152.23 g/mol |

IUPAC名 |

1,2-bis(ethenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C10H16O/c1-3-9-7-5-6-8-10(9,11)4-2/h3-4,9,11H,1-2,5-8H2 |

InChIキー |

BBFCIPUBASELBS-UHFFFAOYSA-N |

正規SMILES |

C=CC1CCCCC1(C=C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,2-Divinylcyclohexanol can be synthesized through several methods. One common approach involves the tandem oxy-Cope/transannular ene reaction of 1,2-divinylcyclohexanols. This method generates advanced polycyclic intermediates with high diastereoselectivity. The reaction conditions typically involve heating the starting materials in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar tandem reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

化学反応の分析

Types of Reactions

1,2-Divinylcyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The vinyl groups can be reduced to form ethyl groups.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 1,2-divinylcyclohexanone.

Reduction: Formation of 1,2-diethylcyclohexanol.

Substitution: Formation of 1,2-divinylcyclohexyl tosylate.

科学的研究の応用

1,2-Divinylcyclohexanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including polycyclic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its unique structure.

Industry: Utilized in the production of polymers and other materials with specific properties.

作用機序

The mechanism of action of 1,2-Divinylcyclohexanol involves its reactivity due to the presence of vinyl groups and a hydroxyl group. The vinyl groups can participate in various addition reactions, while the hydroxyl group can undergo oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.

類似化合物との比較

1,2-Dimethylcyclohexanol

- Molecular Formula : C₈H₁₆O .

- Key Features: Two methyl (-CH₃) groups replace the vinyl groups in 1,2-divinylcyclohexanol. The stereocenters (1R,2S) are retained, but the absence of π-electrons in methyl groups limits participation in conjugated or pericyclic reactions.

- Reactivity : Primarily undergoes nucleophilic substitution or oxidation rather than rearrangements. Lacks the electronic unsaturation required for cycloadditions or sigmatropic shifts .

1,2-Cyclohexanediol

- Molecular Formula : C₆H₁₂O₂ .

- Key Features: Contains two hydroxyl (-OH) groups instead of vinyl substituents. Exists as a mixture of cis and trans diastereomers, with polarity and hydrogen-bonding capacity differing markedly from this compound.

- Applications: Used as a solvent, crosslinking agent, or precursor for polyesters.

1,1′-(1,2-Ethynediyl)bis[cyclohexanol]

- Molecular Formula : C₁₄H₂₂O₂ .

- Key Features: Two cyclohexanol moieties linked by an ethynediyl (-C≡C- group). The rigid alkyne spacer introduces strain, while hydroxyl groups enable hydrogen bonding.

- Reactivity: The ethynediyl group enables click chemistry (e.g., azide-alkyne cycloaddition), contrasting with the vinyl groups in this compound, which favor electrocyclic reactions. Toxicity data indicate hazards such as skin irritation (H315) and acute oral toxicity (H302) .

1-[[(1,2-Dimethylbutyl)amino]methyl]cyclohexanol

- Molecular Formula: C₁₃H₂₇NO .

- Key Features: A cyclohexanol derivative with a bulky dimethylbutylamino side chain.

- Applications : Likely used in pharmaceutical or agrochemical synthesis due to its chiral centers and functional diversity .

Comparative Data Table

Research Findings and Contrasts

- Reactivity: The vinyl groups in this compound enable unique thermal rearrangements (e.g., oxy-Cope) unavailable to methyl or hydroxyl analogs. However, incomplete conversion in some conditions suggests competing stability pathways .

- Stereochemical Impact: Diastereoselectivity in this compound derivatives (e.g., 7:1 ratio in Grignard reactions ) contrasts with the cis/trans isomerism of 1,2-cyclohexanediol, which influences physical properties like solubility .

- Safety Profile: While this compound lacks explicit hazard data, analogs like 1,1′-(1,2-Ethynediyl)bis[cyclohexanol] highlight risks associated with structural complexity, such as respiratory irritation (H335) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。